Methyl 2-bromo-6-(trifluoromethyl)nicotinate
Description
Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBGPINNABOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570173 | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144740-56-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144740-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(trifluoromethyl)nicotinate derivatives.
Oxidation Reactions: Oxidative conditions can modify the trifluoromethyl group or the pyridine ring, leading to different oxidation products.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Methyl 2-bromo-6-(trifluoromethyl)nicotinate serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
- Functional Group Modifications : The trifluoromethyl group can impart unique electronic properties, making the compound suitable for further functionalization.
Table 1: Comparison of Reactivity with Related Compounds
| Compound Name | Reactivity Highlights |
|---|---|
| This compound | High reactivity due to bromine and trifluoromethyl groups |
| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | Lower reactivity compared to brominated analog |
| Ethyl 2-bromo-6-(trifluoromethyl)nicotinate | Similar reactivity but different pharmacokinetics |
Biological Applications
The biological activity of this compound has been explored in several studies, particularly for its potential therapeutic effects:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, studies have reported minimum inhibitory concentrations (MICs) against:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12.5 Escherichia coli 6.25 Pseudomonas aeruginosa 12.5 Bacillus subtilis 6.25 - Enzyme Interaction Studies : The compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules, potentially influencing cellular pathways related to inflammation and cancer.
Pharmaceutical Development
This compound is also being explored in pharmaceutical research:
- Therapeutic Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer activities, warranting further investigation into its mechanisms of action and therapeutic potential.
- Agrochemical Applications : The compound's unique properties make it a candidate for developing agrochemicals, particularly in creating effective pesticides or herbicides that target specific biological pathways.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in Chemical Communications highlighted its use as a precursor in synthesizing novel nicotinic acid derivatives with enhanced biological activity.
- Research conducted by the Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent, demonstrating significant inhibition of inflammatory markers in vitro.
- A patent application described methods for synthesizing this compound efficiently, emphasizing its utility as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 2-bromo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
- Methyl 6-bromo-2-chloronicotinate
- 2-bromo-5-cyanopyridine
- 4-bromo-2-cyanopyridine
These compounds share structural similarities but differ in the substituents attached to the pyridine ring.
Biological Activity
Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a compound of increasing interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.03 g/mol. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The bromine and trifluoromethyl groups enhance the compound's binding affinity to molecular targets, potentially modulating their activity. This interaction may influence several cellular processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at nicotinic receptors, affecting neurotransmission and signaling pathways .
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with some studies indicating cytotoxic effects against various cancer cell lines .
In Vitro Studies
In vitro studies have shown that this compound can exhibit cytotoxic effects against specific cancer cell lines. For instance, research has demonstrated that derivatives of nicotinic acid can significantly inhibit cell proliferation in human cancer models, suggesting that this compound may share similar properties .
Case Studies
A recent case study published in Molecules explored the synthesis and characterization of this compound using spectroscopic techniques such as NMR and IR spectroscopy. The study highlighted the compound's potential applications in medicinal chemistry, particularly for developing new therapeutic agents targeting specific biological pathways.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2; trifluoromethyl at position 6 | Antimicrobial, anticancer |
| Methyl 6-bromo-2-chloronicotinate | Chlorine instead of trifluoromethyl | Limited studies available |
| Ethyl 6-bromo-2-(trifluoromethyl)nicotinate | Ethyl ester; similar reactivity | Antimicrobial potential |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-bromo-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sequential functionalization of the nicotinate core. Key steps include:
- Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
- Bromination and Trifluoromethylation : Direct bromination at the 2-position and introduction of the trifluoromethyl group via halogen exchange or radical-mediated methods. For example, AI-driven synthesis planning suggests one-step routes using ethyl 2-bromo-4-(trifluoromethyl)nicotinate as a precursor, with yields dependent on catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
Q. Critical Parameters :
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR (DMSO-d₆) : Aromatic protons appear as distinct singlets or doublets in δ 7.5–8.5 ppm. The methyl ester group typically resonates at δ 3.8–4.0 ppm .
- ¹³C NMR : The trifluoromethyl group (CF₃) shows a quartet near δ 120–125 ppm due to ¹J(C-F) coupling .
- IR Spectroscopy : Strong ester C=O stretching at ~1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 284–298 (exact mass depends on isotopic Br/F distribution) .
Validation : Compare data with structurally analogous compounds, such as methyl 2-(trifluoromethyl)isonicotinate (δ 3.9 ppm for ester methyl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns. For example, in 2-((5-chloro-2-methylphenyl)amino) derivatives, HMBC correlations between NH and C2/C6 resolve positional ambiguities .
- Solvent effects : DMSO-d₆ may cause peak broadening for acidic protons; verify results in CDCl₃ or with additives like D₂O .
- Comparative analysis : Cross-reference with published analogs, such as ethyl 2-bromo-4-(trifluoromethyl)nicotinate (¹H NMR δ 1.3–1.4 ppm for ethyl group) .
Case Study : In , derivatives with identical molecular formulas but varying substituents (e.g., 45 vs. 46) showed distinct melting points (153–155°C vs. 179–180°C), highlighting the need for multi-technique validation.
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Br displacement. The electron-withdrawing CF₃ group enhances electrophilicity at C2, favoring SNAr mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. ’s AI models use Reaxys/Pistachio databases to predict feasible routes .
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., HIV-1 RT inhibitors in ) to guide functionalization .
Validation : Compare predicted vs. experimental yields for Suzuki-Miyaura couplings using arylboronic acids .
Stability and Reactivity
Q. What factors influence the stability of this compound under various storage conditions?
Methodological Answer:
- Temperature : Store at 0–6°C to prevent ester hydrolysis or Br-F exchange (observed in analogs like 2-bromo-4-(trifluoromethyl)phenylboronic acid) .
- Light Sensitivity : Protect from UV exposure to avoid radical decomposition (CF₃ groups are prone to photolytic cleavage) .
- Moisture Control : Use desiccants to minimize hydrolysis; the ester bond is labile under basic conditions, yielding nicotinic acid derivatives .
Mitigation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
